molecular formula C7H11N3 B6615458 N,3,6-trimethylpyrazin-2-amine CAS No. 717091-66-2

N,3,6-trimethylpyrazin-2-amine

Cat. No. B6615458
CAS RN: 717091-66-2
M. Wt: 137.18 g/mol
InChI Key: IZOQTTGTWIQVFU-UHFFFAOYSA-N
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Description

N,3,6-trimethylpyrazin-2-amine (TPA) is a novel compound with a wide range of applications in scientific research. It is a heterocyclic compound with a unique structure and properties. TPA has been studied for its potential in various fields, including biochemistry, physiology, and pharmacology. Its unique structure and properties make it an attractive candidate for further research.

Scientific Research Applications

N,3,6-trimethylpyrazin-2-amine has been studied for its potential applications in various scientific fields. It has been used as a biochemical reagent for the synthesis of peptides and proteins. It has also been used as a physiological reagent for the synthesis of lipids, carbohydrates, and nucleic acids. In addition, this compound has been studied for its potential applications in pharmacology, including the development of new drugs and the synthesis of pharmaceuticals.

Mechanism of Action

N,3,6-trimethylpyrazin-2-amine is a small molecule that can interact with proteins and other biomolecules. Its unique structure allows it to bind to specific proteins and other molecules, which can then be used to modulate the activity of the target proteins. This mechanism of action is used in many biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and other proteins, including those involved in metabolism, signal transduction, and gene regulation. In addition, this compound has been shown to interact with various lipids, carbohydrates, and nucleic acids, which can affect the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

N,3,6-trimethylpyrazin-2-amine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is a relatively inexpensive reagent, which makes it ideal for use in large-scale experiments. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in biochemical assays.

Future Directions

N,3,6-trimethylpyrazin-2-amine has a wide range of potential applications in scientific research. One potential future direction is to explore its use in drug discovery and development. It could be used to develop novel drugs or to improve the efficacy of existing drugs. In addition, this compound could be used to study the structure and function of proteins and other biomolecules. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

N,3,6-trimethylpyrazin-2-amine can be synthesized by a variety of methods. The most common method is the reaction of N-methylpyrazin-2-amine with trimethylsulfonium iodide. This reaction produces this compound as the main product. Other methods include the reaction of N-methylpyrazin-2-amine with dimethylsulfoxide and the reaction of N-methylpyrazin-2-amine with trimethylchlorosilane.

properties

IUPAC Name

N,3,6-trimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-9-6(2)7(8-3)10-5/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOQTTGTWIQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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